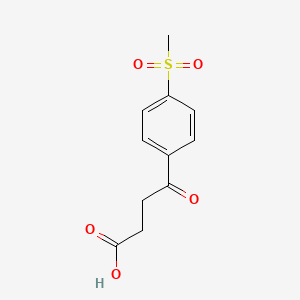

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

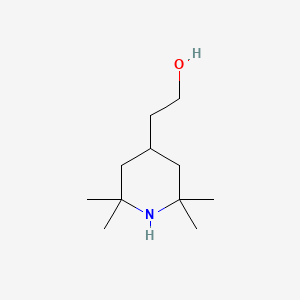

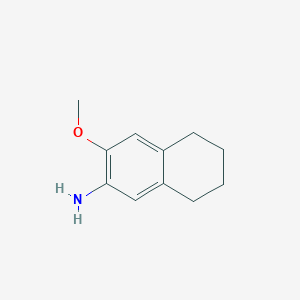

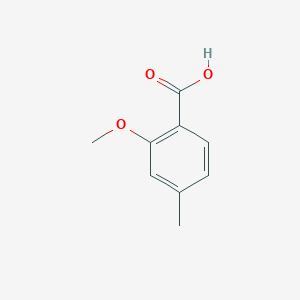

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is a derivative of 4-phenyl-4-oxobutanoic acids (4-OBA), which are compounds of interest due to their biological activities, particularly in the field of anti-rheumatic agents. The compound's structure includes a phenyl group substituted with a methylsulfonyl group and an oxobutanoic acid moiety. This structure is related to various other compounds that have been studied for their metabolic and chemical properties, as well as their potential applications in medicine and materials science .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reaction of methyl aroylpyruvates with amines or the ring-opening reaction of itaconic anhydride with aminoacetophenone . These methods provide a basis for the synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid, which could potentially be synthesized through similar reactions involving the introduction of the methylsulfonyl group to the phenyl ring and the subsequent formation of the oxobutanoic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . These studies reveal important information about the functional groups, hydrogen bonding, and overall geometry of the molecules. For 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid, similar analytical methods would likely confirm the presence of the sulfonyl and carboxylic acid functional groups and provide detailed insights into the molecular conformation.

Chemical Reactions Analysis

Compounds similar to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid have been shown to participate in various chemical reactions. For instance, aroylacrylic acids can react with thiol compounds to form stable fluorescent adducts . Additionally, the metabolic chiral inversion of 4-OBA derivatives has been studied, revealing the importance of certain structural features for this process . These findings suggest that 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid may also undergo specific chemical transformations, which could be influenced by its unique structural attributes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid have been extensively studied. These properties include thermal stability, melting points, and nonlinear optical (NLO) behavior . For example, the thermal stability and melting point of a compound can be determined using thermal analysis techniques such as TGA and DTA . The NLO properties are assessed through techniques like the Kurtz powder technique, which can reveal the efficiency of a compound in comparison to standard materials like KDP . These analyses would be essential for understanding the behavior of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid under various conditions and for potential applications in material science.

科学的研究の応用

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a focal point in environmental science for degrading recalcitrant compounds. The degradation pathway of acetaminophen (ACT), as an example, has been extensively studied, revealing the production of by-products like hydroquinone, benzoquinone, and acetamide, among others. These findings underscore the potential of AOPs in environmental remediation, highlighting the importance of understanding reaction mechanisms and by-product biotoxicity for enhancing treatment systems (Qutob et al., 2022).

Proteostasis in Biological Systems

The role of chemical compounds in maintaining proteostasis within cellular systems has gained attention, particularly in the context of disease treatment and prevention. 4-Phenylbutyric acid (4-PBA) has been explored for its capacity to act as a chemical chaperone, preventing protein misfolding and alleviating endoplasmic reticulum stress. This avenue of research opens up potential therapeutic applications for a wide range of diseases, including neurodegenerative disorders and cancers, by enhancing cellular resilience against misfolded protein accumulation (Kolb et al., 2015).

Drug Delivery Systems

In the field of pharmaceutical sciences, innovative drug delivery systems have been developed to enhance the efficacy and specificity of drug targeting. Research into pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules has shown promising applications for controlled drug release. Such systems can respond to physiological changes, enabling targeted therapy with improved outcomes for diseases like diabetes and cancer (Sato et al., 2011).

Antioxidant Activity Assessment

The evaluation of antioxidant activity is crucial in various fields, including food science and pharmacology. Methods to determine antioxidant capacity, such as ORAC and FRAP tests, provide essential insights into the potential health benefits of compounds. These assays facilitate the screening of substances for their protective effects against oxidative stress, contributing to the development of functional foods and nutraceuticals with enhanced health benefits (Munteanu & Apetrei, 2021).

Anticancer Potentials of Phenolic Compounds

Phenolic compounds, including cinnamic acid derivatives, have been extensively investigated for their anticancer properties. These compounds interact with various molecular targets, affecting cancer cell proliferation, apoptosis, and metastasis. The comprehensive review of synthetic approaches and biological evaluations of cinnamoyl acids and derivatives underscores their significant potential as antitumor agents, encouraging further research to exploit their medicinal properties (De, Baltas, & Bedos-Belval, 2011).

特性

IUPAC Name |

4-(4-methylsulfonylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIRMIGGBFNYOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345254 |

Source

|

| Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid | |

CAS RN |

7028-79-7 |

Source

|

| Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)

![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)